molecular formula C15H11FN2O B5741716 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5741716
M. Wt: 254.26 g/mol
InChI Key: NJLQXZMMAGTBPT-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group at the third position and a methylphenyl group at the fifth position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzohydrazide with 2-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents like halogens, nitric acid, and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings.

Scientific Research Applications

3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to biological activity against various targets.

    Materials Science: Oxadiazoles are explored for their electronic and photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: The compound may be used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and methylphenyl groups can influence its binding affinity and specificity. The oxadiazole ring itself may participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of a fluorine atom.

    3-(4-fluorophenyl)-5-(2-ethylphenyl)-1,2,4-oxadiazole: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is unique due to the specific combination of fluorophenyl and methylphenyl groups. The presence of the fluorine atom can significantly influence the compound’s electronic properties and reactivity, making it distinct from its analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-4-2-3-5-13(10)15-17-14(18-19-15)11-6-8-12(16)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLQXZMMAGTBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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